Tert-butyl N-[6-(aminomethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]carbamate
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Overview
Description
Tert-butyl N-[6-(aminomethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[6-(aminomethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]carbamate typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving a catechol derivative and an appropriate dihalide under basic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Carbamate Formation: The final step involves the reaction of the aminomethyl-benzodioxin intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be employed under basic or acidic conditions.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized benzodioxin derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[6-(aminomethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable carbamate bonds makes it useful in the design of enzyme inhibitors.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its carbamate moiety can interact with various biological targets, making it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of tert-butyl N-[6-(aminomethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The benzodioxin moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(2-aminoethyl)carbamate
- Tert-butyl N-(4-formylbenzyl)carbamate
- Tert-butyl N-(2-oxiranylmethyl)carbamate
Uniqueness
Tert-butyl N-[6-(aminomethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]carbamate is unique due to the presence of the benzodioxin ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other carbamates and enhances its potential for diverse applications.
Properties
IUPAC Name |
tert-butyl N-[6-(aminomethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)16-11-9(8-15)4-5-10-12(11)19-7-6-18-10/h4-5H,6-8,15H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZXKQAXCPVIQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC2=C1OCCO2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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